2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester
Overview
Description
2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a bromo group, and an ester functional group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester typically involves the bromination of 2-pyridinepropanoic acid followed by esterification. The reaction conditions often require the use of bromine or a brominating agent, and the esterification process involves the use of ethanol and an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester functional group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester can be compared with similar compounds such as:
2-Pyridinepropanoic acid, alpha-chloro-beta-oxo-, ethyl ester: Similar structure but with a chloro group instead of a bromo group.
2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
2-Pyridinepropanoic acid, alpha-bromo-beta-hydroxy-, ethyl ester: Similar structure but with a hydroxy group instead of a carbonyl group.
Properties
IUPAC Name |
ethyl 2-bromo-3-oxo-3-pyridin-2-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)8(11)9(13)7-5-3-4-6-12-7/h3-6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQLMEKGVBIVIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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